3-Amino-1H-pyrazole-4-carboxamide

JAK Inhibitor Kinase Selectivity Immunology

Unverified pyrazole analogs risk compromised kinase selectivity, derailing SAR programs. 3-Amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6) is the literature-validated core scaffold for kinase inhibitor development. • JAK1-selective inhibitors: 433-fold selectivity over JAK2 • Aurora A/B dual inhibitors: IC50 16.3-20.2 nM • AXL inhibitors: IC50 1.6 nM with kinome-wide selectivity Supplied ≥98% purity; consistent quality ensures reproducible SAR derivatization. Global shipping.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 5334-31-6
Cat. No. B019573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-pyrazole-4-carboxamide
CAS5334-31-6
Synonyms3-AMINOPYRAZOLE-4-CARBOXAMIDE; 3-AMINO-PYRAZOLE-4-CARBOXYLIC ACID AMIDE; 5-Amino-1H-pyrazole-4-carboxylic amide; 3-Amino-1H-pyrazole-4-carboxamide; 5-azanyl-1H-pyrazole-4-carboxamide; 5-Amino-1H-pyrazole-4-car...; 3-AMino-1H-pyrazole-4-car...; 3-AMino-1H-py
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C(=O)N)N
InChIInChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)
InChIKeyLEFSNWUSTYESGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-pyrazole-4-carboxamide: Validated Kinase Inhibitor Scaffold


3-Amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6) is a heterocyclic building block and a validated 'privileged scaffold' in medicinal chemistry, extensively used as a core for synthesizing potent and selective protein kinase inhibitors [1]. It is a key synthetic precursor to a wide array of pharmacologically active derivatives targeting kinases such as JAK, Aurora, CDK, and AXL [2].

1
Heterocyclic building block for kinase inhibitor synthesis
2
Reported privileged scaffold with tunable selectivity
3
Key precursor for JAK, Aurora, CDK, AXL inhibitor libraries

Substitution Risks for 3-Amino-1H-pyrazole-4-carboxamide


The 3-aminopyrazole-4-carboxamide core is not a simple, monolithic entity. Its substitution with generic 'similar' pyrazole or carboxamide analogs can lead to dramatic shifts in kinase inhibition profiles and selectivity. For example, subtle modifications at the 1-position of this scaffold can redirect inhibitor selectivity from JAK2 to JAK1, achieving up to 433-fold selectivity [1]. Similarly, the choice of substituents on the carboxamide group is critical for tuning Aurora A vs. B inhibition [2]. Unverified substitutions can compromise the precise structural requirements for high potency and isoform selectivity, rendering downstream research or development efforts ineffective. Sourcing the validated, unsubstituted core scaffold ensures the starting point for derivatization is consistent with the extensive literature on structure-activity relationships.

1-Position substitution
Modifications may redirect isoform selectivity, shifting from JAK2 to JAK1 profiles.
Carboxamide substituents
Choice of amide substituents can alter Aurora A vs. B inhibition balance.
Unverified analogs
Generic pyrazole replacements may compromise the established SAR and potency context.

3-Amino-1H-pyrazole-4-carboxamide: Quantitative Performance Evidence


JAK1 vs. JAK2 Selectivity

Derivatives based on the 3-aminopyrazole-4-carboxamide scaffold demonstrate exquisite selectivity for JAK1 over JAK2. In contrast to earlier JAK2-selective analogs, a specific modification at the 1-position of the core scaffold yields JAK1-selective inhibitors with up to 433-fold selectivity [1]. This highlights the scaffold's unique tunability and the importance of using the core structure to access specific selectivity profiles.

JAK1 vs. JAK2 Selectivity
Class-level
Reported 433-fold JAK1 preference over JAK2
Isoform-selectivity assay context
Patent review data; SAR context may require validation
JAK Inhibitor Kinase Selectivity Immunology

Dual Aurora A/B Kinase Inhibition

A recent study identified a new pyrazole-4-carboxamide analog (compound 6k) as a potent and selective dual inhibitor of Aurora kinases A and B, with IC50 values of 16.3 nM and 20.2 nM, respectively [1]. This compound demonstrated high cytotoxicity against HeLa and HepG2 cancer cells (IC50 = 0.43 μM and 0.67 μM) [1]. This performance establishes the scaffold's ability to yield compounds with dual-targeting capabilities, a feature not common to all kinase inhibitor scaffolds.

Dual Aurora A/B Inhibition
Reported
Aurora A IC50 16.3 nM, Aurora B IC50 20.2 nM HeLa IC50 0.43 μM, HepG2 IC50 0.67 μM
Cell-model endpoint review context
Biochemical and MTT assay conditions
Aurora Kinase Oncology Mitosis

AXL Kinase Inhibition with Broad Selectivity

A 3-aminopyrazole derivative (compound 6li) was identified as a highly potent and selective AXL kinase inhibitor, with an enzymatic IC50 of 1.6 nM and a binding affinity (Kd) of 0.26 nM [1]. Critically, 6li demonstrated minimal activity against the vast majority of 403 wild-type kinases evaluated in a broad kinome panel [1]. This data underscores the scaffold's ability to be optimized for both extreme potency and high selectivity across the human kinome.

AXL Kinase Inhibition
Reported
AXL IC50 1.6 nM, Kd 0.26 nM
Target-engagement assay context
Assessed against 403-kinase panel
AXL Kinase Tyrosine Kinase Cancer Metastasis

CDK2/Cyclin A Inhibition via Established Scaffold

The 3-aminopyrazole scaffold has a long-established history as a starting point for developing potent CDK2/cyclin A inhibitors. Lead optimization studies have successfully improved upon this core to generate antitumor agents [1]. This historical validation and the existing structure-activity relationship (SAR) knowledge make it a lower-risk, high-reward scaffold for medicinal chemistry campaigns targeting the cell cycle.

CDK2/Cyclin A SAR History
Class-level
Established SAR and optimization path
Supports medicinal chemistry campaign context
Based on multiple published studies
CDK Inhibitor Cell Cycle Cancer

FLT3-ITD Inhibition with In Vivo Efficacy

Compounds built on a pyrazole amine scaffold have demonstrated potent and selective inhibition of the FLT3-ITD mutant kinase, a key driver in acute myeloid leukemia (AML) [1]. One such compound (Compound 46) showed significant antitumor efficacy in a mouse xenograft model without inducing toxicity [1]. This illustrates the scaffold's versatility, enabling the design of inhibitors that achieve both potent target engagement and favorable in vivo profiles.

FLT3-ITD In Vivo Activity
Class-level
Antitumor response in MV4-11 xenograft model
In vivo model-response context
Observed body weight stability in model
FLT3 Inhibitor Acute Myeloid Leukemia Kinase Inhibitor

Applications of 3-Amino-1H-pyrazole-4-carboxamide


Selective JAK1 Inhibitor Lead Generation

Procurement for a medicinal chemistry program aiming to develop novel JAK1-selective therapeutics. The core scaffold's ability to achieve 433-fold selectivity over JAK2 [1] makes it an ideal starting point for synthesizing focused libraries to treat autoimmune diseases (e.g., rheumatoid arthritis) and cancers while potentially minimizing JAK2-related side effects.

Dual Aurora A/B Inhibitors for Cancer

Sourcing the scaffold to create analogs with potent dual inhibition of Aurora kinases A and B, as demonstrated by compound 6k's nanomolar potency (IC50 16.3 nM and 20.2 nM) and cytotoxic effects in HeLa and HepG2 cells [2]. This approach targets the essential mitotic machinery of cancer cells, offering a potential therapeutic advantage over single-target agents.

Selective AXL Kinase Inhibitor Discovery

Utilizing the 3-aminopyrazole core to develop highly selective AXL inhibitors for anticancer drug discovery. The scaffold's proven ability to yield compounds like 6li, which has an IC50 of 1.6 nM for AXL and excellent kinome-wide selectivity [3], makes it highly attractive for programs focused on inhibiting tumor metastasis and therapeutic resistance.

CDK2/Cyclin A Hit-to-Lead Optimization

Leveraging the extensive existing SAR data around the 3-aminopyrazole scaffold for CDK2/cyclin A inhibition [4] to expedite hit-to-lead campaigns. This approach minimizes synthetic and biological evaluation cycles by building upon a foundation of known structural requirements for potency and selectivity against this critical cell-cycle target.

FLT3-ITD Inhibitors for AML

Employing the pyrazole amine scaffold as a basis for synthesizing new FLT3-ITD inhibitors with demonstrated in vivo antitumor efficacy and favorable safety profiles in preclinical models [5]. This provides a validated chemical starting point for creating differentiated therapies for AML patients harboring FLT3 mutations.

Application
Selection Property
Validation Focus
JAK1 Pathway Studies
Kinase selectivity scaffold
JAK isoform selectivity endpoints
Aurora A/B Dual Inhibition Research
Kinase inhibition profiling scaffold
Aurora A/B inhibition and cell viability endpoints
AXL Kinase Inhibitor Research
Kinome-wide selectivity scaffold
AXL target engagement and selectivity panel
CDK2/Cyclin A Cell Cycle Studies
Established SAR scaffold
CDK2 inhibition and cell-cycle assays
FLT3-ITD Leukemia Model Research
In vivo model-compatible scaffold
FLT3-ITD target engagement and xenograft model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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